![molecular formula C23H25NO2 B6337565 4-(4-Heptyloxybenzoyl)quinoline; 97% CAS No. 1187167-41-4](/img/structure/B6337565.png)
4-(4-Heptyloxybenzoyl)quinoline; 97%
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Overview
Description
Scientific Research Applications
Anticancer Properties
Quinoline derivatives have demonstrated promising anticancer activity. Researchers have identified their potential as inhibitors of cancer cell growth and metastasis. These compounds interfere with key cellular processes, making them attractive candidates for drug development in oncology .
Antioxidant Activity
Quinolines exhibit antioxidant properties, protecting cells from oxidative stress and damage. Their ability to scavenge free radicals contributes to overall health and disease prevention. Researchers continue to explore their potential in combating oxidative-related disorders .
Anti-Inflammatory Effects
Inflammation is a common factor in various diseases. Quinoline derivatives possess anti-inflammatory properties, making them valuable for conditions such as arthritis, autoimmune disorders, and neuroinflammation. These compounds modulate inflammatory pathways and cytokine production .
Antimalarial Applications
Quinolines have a rich history in antimalarial drug development. Compounds like chloroquine and quinine are well-known examples. Researchers investigate novel quinoline derivatives to combat drug-resistant strains of malaria parasites .
Anti-SARS-CoV-2 Potential
During the COVID-19 pandemic, scientists explored quinoline-based compounds as potential inhibitors of the SARS-CoV-2 virus. These molecules target viral proteins and may contribute to therapeutic strategies against COVID-19 .
Antituberculosis Activity
Tuberculosis remains a global health challenge. Quinoline derivatives have shown antitubercular effects, inhibiting the growth of Mycobacterium tuberculosis. These compounds could enhance existing treatment regimens .
Future Directions
Quinolines have become important compounds because of their variety of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry . There are greater societal expectations that chemists should produce greener and more sustainable chemical processes . This suggests that future research may focus on developing more environmentally friendly synthesis methods for quinoline derivatives, including 4-(4-Heptyloxybenzoyl)quinoline.
Mechanism of Action
Target of Action
Quinoline derivatives, which include this compound, have been reported to exhibit a broad spectrum of biological activities . They are known to interact with various enzymes and receptors in biological systems .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms of action . For instance, some quinoline derivatives have been found to inhibit tyrosine kinase, alkylating agents, cell cycle arrest, angiogenesis inhibition, apoptosis induction, cell migration disruption, targeting Bcl-2, and inhibition of antimitotic tubulin polymerization .
Biochemical Pathways
Quinoline derivatives are known to affect various biochemical pathways . For instance, some quinoline derivatives have been found to trigger HIV-1 IN multimerisation via binding to an allosteric site .
Pharmacokinetics
Quinoline derivatives are known to have various pharmacokinetic properties . For instance, they are known to have broad-spectrum activity and excellent tissue penetration .
Result of Action
Quinoline derivatives are known to have various effects at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(4-Heptyloxybenzoyl)quinoline. For instance, quinolones can form complexes with metal ions (Ca 2+, Mg 2+, Fe 3+, or Al 3+), making them more stable in environmental media .
properties
IUPAC Name |
(4-heptoxyphenyl)-quinolin-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO2/c1-2-3-4-5-8-15-26-21-13-11-18(12-14-21)23(25)20-16-19-9-6-7-10-22(19)24-17-20/h6-7,9-14,16-17H,2-5,8,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOWEJVIWMKXOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Heptyloxy)phenyl)(quinolin-3-yl)methanone |
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